![molecular formula C11H16O4 B14417914 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- CAS No. 79906-61-9](/img/structure/B14417914.png)
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C10H14O3. It is a derivative of glycerol and is known for its various applications in scientific research and industry. This compound is also referred to as 3-(2-Methoxyphenyl)-1,2-propanediol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- typically involves the reaction of 2-methoxybenzyl alcohol with glycidol under specific conditions. The reaction is catalyzed by an acid or base, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets and pathways. The compound can act as a cryoprotective agent by stabilizing cell membranes and preventing ice crystal formation during freezing. It may also interact with enzymes and proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-1,2-propanediol: A similar compound with a methoxy group at the 3-position.
Glycerol 1-monomethyl ether: Another derivative of glycerol with similar properties
Uniqueness
1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methoxyphenyl group enhances its lipophilicity and potential biological activity compared to other glycerol derivatives .
Propriétés
Numéro CAS |
79906-61-9 |
|---|---|
Formule moléculaire |
C11H16O4 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
3-[(2-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-5-3-2-4-9(11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
Clé InChI |
CPMMXYVTLMEOIX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1COCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Methylbutyl)amino]butan-2-one](/img/structure/B14417832.png)
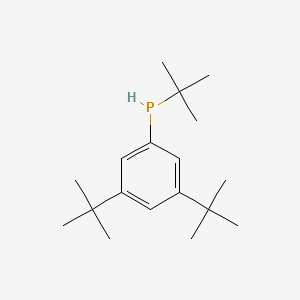

![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)

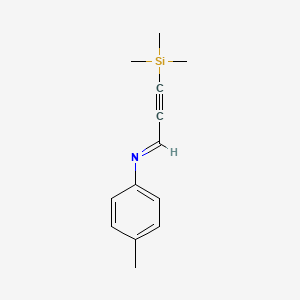
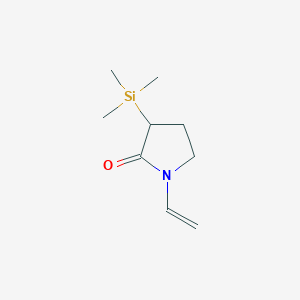
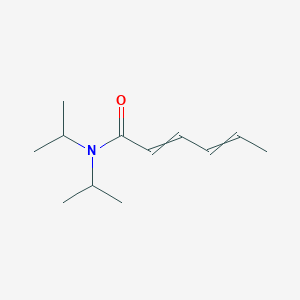
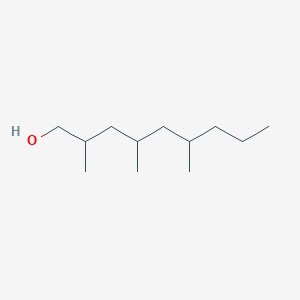
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
